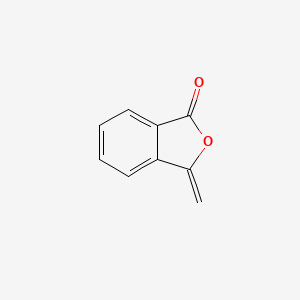

3-Methyleneisobenzofuran-1(3H)-one

Übersicht

Beschreibung

3-Methyleneisobenzofuran-1(3H)-one is a heterocyclic organic compound that features a fused benzene and furan ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methyleneisobenzofuran-1(3H)-one can be synthesized through several methods. One common approach involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation . Another method includes the cycloisomerization of alkyne ortho-substituted phenols .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of catalysts to enhance the efficiency and yield of the synthesis. For example, 1-Methyl-3-(propyl-3-sulfonic acid)imidazolium triflate supported on magnetic nanoparticles has been used as an efficient and reusable catalyst for the synthesis of isobenzofuran-1(3H)-ones under solvent-free conditions .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyleneisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3-MIBF exhibit promising anticancer properties. A study demonstrated that certain analogs could inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Neuroprotective Effects

Another significant application is in neuroprotection. 3-MIBF has been shown to possess protective effects against cerebral ischemia. As an impurity of Butylphthalide, a drug known for its neuroprotective effects, 3-MIBF contributes to this activity by enhancing blood flow and reducing oxidative stress in neuronal cells .

Materials Science

Nonlinear Optical Properties

3-MIBF derivatives have been investigated for their nonlinear optical (NLO) properties, making them suitable for applications in photonic devices. The presence of multiple π-electrons in their structure enhances their optical nonlinearity, which is crucial for applications such as frequency doubling and optical switching .

Table 1: Nonlinear Optical Properties of 3-MIBF Derivatives

| Compound Name | Nonlinear Refractive Index (cm²/W) | Application Area |

|---|---|---|

| 3-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohexen-1-yl)-3H-isobenzofuran-1-one | -1.64 x 10⁻⁸ | Frequency doubling |

| 3-(2-oxo-2-phenylethyl) isobenzofuran-1(3H)-one | -2.34 x 10⁻⁸ | Optical switching |

Photochemistry

Photoredox Catalysis

The compound has been utilized in photoredox catalysis, where it acts as a mediator under visible light conditions. This application is particularly relevant in organic synthesis, facilitating various transformations such as C–C bond formations and functional group modifications .

Case Study: Photoredox-Mediated Synthesis

A recent study demonstrated the use of 3-MIBF in a visible-light-driven reaction to synthesize complex organic molecules efficiently. The reaction conditions were optimized to achieve high yields while minimizing environmental impact through solvent-free methodologies .

Wirkmechanismus

The mechanism of action of 3-Methyleneisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to inhibit monoamine oxidases A and B, enzymes involved in the metabolism of neurotransmitters . The binding mode of these inhibitors involves interactions with the active site of the enzyme, leading to the inhibition of its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran: A simpler analog without the methylene group.

Isobenzofuran: An isomer with the oxygen atom in a different position.

Dibenzofuran: An analog with an additional fused benzene ring.

Uniqueness

3-Methyleneisobenzofuran-1(3H)-one is unique due to its methylene group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

3-Methyleneisobenzofuran-1(3H)-one, also known as 3-MIBF, is a chemical compound with the molecular formula CHO and a CAS number of 3453-63-2. This compound has garnered interest in scientific research due to its unique structural properties and potential biological activity. The methylene group in its structure enhances its reactivity and allows for the formation of various derivatives, which can be explored for therapeutic applications.

The biological activity of 3-MIBF is attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This property is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders.

Antioxidant Activity

Research indicates that 3-MIBF can scavenge free radicals, thereby reducing oxidative damage to cells. This activity has been demonstrated in in vitro assays where the compound effectively reduced levels of reactive oxygen species (ROS) in cultured cells. The antioxidant mechanism is believed to involve the donation of hydrogen atoms from the methylene group, stabilizing free radicals and preventing cellular damage.

Cytotoxicity Studies

In cytotoxicity assays, 3-MIBF has shown selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity suggests its potential as an anticancer agent. For instance, studies have reported that 3-MIBF induces apoptosis in human breast cancer cells through the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of 3-MIBF. Inflammatory responses are mediated by various signaling pathways, including NF-kB and MAPK pathways. Preliminary findings suggest that 3-MIBF can inhibit these pathways, thereby reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies and Experimental Data

- Cytotoxicity on Cancer Cell Lines : A study evaluated the effect of 3-MIBF on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent decrease in cell viability with IC50 values around 20 µM for MCF-7 cells.

- Antioxidant Assays : In DPPH radical scavenging assays, 3-MIBF exhibited an IC50 value of 15 µM, indicating significant antioxidant potential compared to standard antioxidants like ascorbic acid.

- Anti-inflammatory Effects : In a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 macrophages, treatment with 3-MIBF resulted in a significant reduction (up to 50%) in TNF-alpha production at concentrations of 25 µM.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3-methylidene-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTLIIZTPVRRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434798 | |

| Record name | 3-Methylidene-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3453-63-2 | |

| Record name | 3-Methylidene-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.